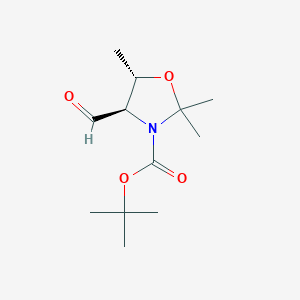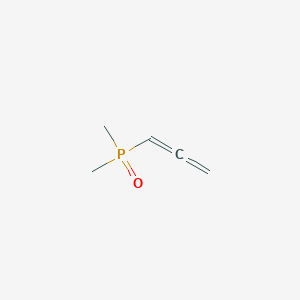
1-(Dimethylphosphoryl)propa-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylphosphoryl)propa-1,2-diene, also known as dimethyl (propa-1,2-dien-1-yl)phosphine oxide, is an organic compound with the molecular formula C5H9OP and a molecular weight of 116.1 g/mol . This compound is characterized by the presence of a phosphoryl group attached to a propa-1,2-diene structure, making it a unique and reactive molecule in organic chemistry.
Méthodes De Préparation
The synthesis of 1-(Dimethylphosphoryl)propa-1,2-diene can be achieved through various methods. One common synthetic route involves the reaction of 3-acetoxypenta-1,4-diene with dimethylphosphorochloridate, followed by deacetylation to yield the desired compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base to facilitate the deacetylation step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Dimethylphosphoryl)propa-1,2-diene undergoes various chemical reactions due to its highly reactive diene structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
1-(Dimethylphosphoryl)propa-1,2-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of new compounds and as a cross-linker in polymer chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 1-(Dimethylphosphoryl)propa-1,2-diene involves its interaction with molecular targets through its reactive diene structure. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. The phosphoryl group also plays a role in its reactivity, influencing the compound’s interaction with various molecular pathways .
Comparaison Avec Des Composés Similaires
1-(Dimethylphosphoryl)propa-1,2-diene can be compared with other similar compounds, such as:
Dimethylphosphine oxide: Lacks the diene structure, making it less reactive in certain chemical reactions.
Propa-1,2-diene (Allene): Does not contain the phosphoryl group, resulting in different reactivity and applications.
Dimethylphosphorylpropane: Similar in structure but lacks the diene functionality, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a reactive diene structure and a phosphoryl group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C5H9OP |
|---|---|
Poids moléculaire |
116.10 g/mol |
InChI |
InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h5H,1H2,2-3H3 |
Clé InChI |
WHBCNBDHLNNSDI-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


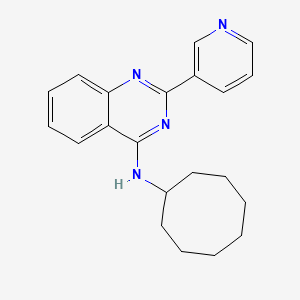
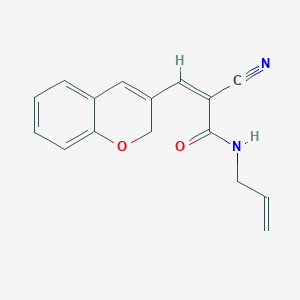
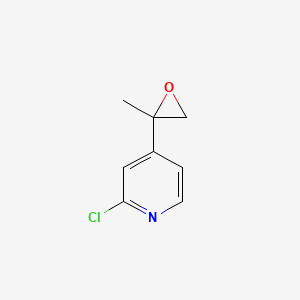
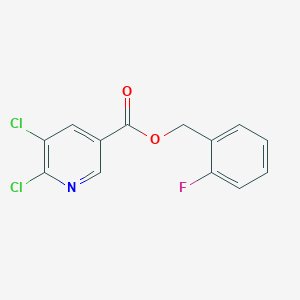
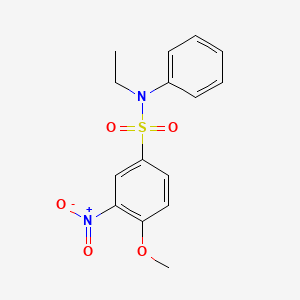
![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)
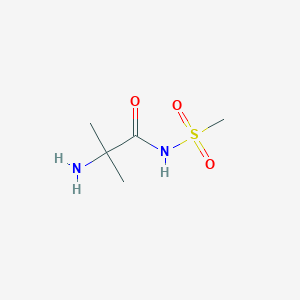
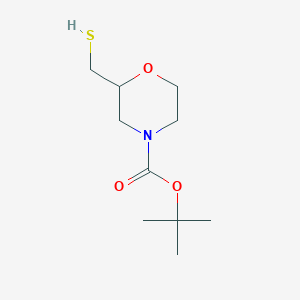
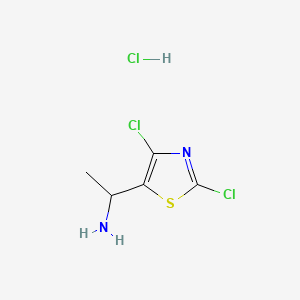
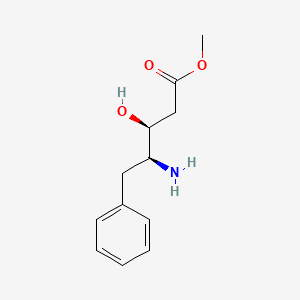
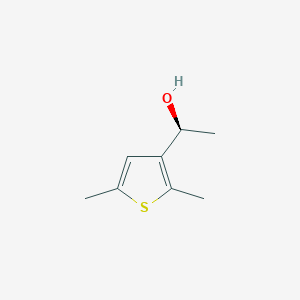
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)
